(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-14(12-9-17-20-6-2-8-22-15(12)20)19-7-4-11(10-19)23-13-3-1-5-16-18-13/h1,3,5,9,11H,2,4,6-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHZFAINNMEYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(C3)OC4=NN=CC=C4)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. The compound belongs to a class of molecules that are often involved in various biological activities. .
Mode of Action
Without specific information on the compound’s target, it’s challenging to provide a detailed explanation of its mode of action. Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes.
Biologische Aktivität
The compound is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a pyrazolo[5,1-b][1,3]oxazine core linked to a pyridazinyl group through a pyrrolidine ring.
1. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- PDE4 Inhibition : The compound has been identified as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 plays a crucial role in the regulation of inflammatory responses and is a target for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
The biological activity of this compound may be attributed to its ability to modulate signaling pathways associated with inflammation and neuronal survival:
- cAMP Pathway Modulation : By inhibiting PDE4, the compound increases intracellular cAMP levels, leading to enhanced anti-inflammatory responses .
- Receptor Interaction : The presence of the pyridazinyl moiety suggests potential interactions with various receptors involved in neurotransmission and inflammatory processes .
Table 1: Summary of Biological Activities
Case Study 1: PDE4 Inhibition
In a study evaluating various PDE4 inhibitors, the compound demonstrated significant inhibition compared to control groups. The IC50 value was determined to be within a therapeutically relevant range, indicating its potential for clinical applications in inflammatory diseases .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of related compounds. The results showed that these compounds could reduce apoptosis in neuronal cell lines under oxidative stress conditions. This suggests that similar mechanisms may be applicable to our compound of interest .
Wissenschaftliche Forschungsanwendungen
Structure and Composition
The compound's molecular formula is with a molecular weight of approximately 285.34 g/mol. It features a pyrazolo[5,1-b][1,3]oxazine core linked to a pyridazin-3-yloxy-pyrrolidin-1-yl moiety. The structural complexity allows for diverse interactions with biological targets.
Antimicrobial Properties
Research has demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial activity. A study evaluating related pyrazolo derivatives showed promising results against various bacterial and fungal strains, suggesting that the compound may possess similar properties due to its structural analogies .
Antitumor Activity
The compound's potential as an antitumor agent has been investigated through in vitro studies against human cancer cell lines such as MCF-7 and HCT-116. These studies have revealed that pyrazolo derivatives can induce cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin .
PDE4B Inhibition
Recent patent filings indicate that compounds related to the pyrazolo structure are being explored as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory processes and various diseases . The inhibition of PDE4B can lead to anti-inflammatory effects, making this compound a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Neuroprotective Effects
There is emerging evidence that pyrazolo derivatives may exhibit neuroprotective properties. Compounds with similar structures have shown promise in preclinical models for neurodegenerative diseases, potentially providing avenues for therapeutic development against conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity Evaluation
In a study assessing the cytotoxic effects of various pyrazolo derivatives on cancer cell lines, it was found that specific substitutions on the pyrazolo ring significantly enhanced antitumor activity. For example, compounds with halogen substitutions exhibited increased potency against HCT-116 cells compared to their unsubstituted counterparts .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, emphasizing key differences in substituents, physicochemical properties, and bioactivity:
Key Findings
Bioactivity and Target Specificity: GDC-2394 demonstrates high potency as an NLRP3 inhibitor due to its sulfonamide group and optimized lipophilic ligand efficiency (LLE). Pyrazolo-pyrano-oxazinones (e.g., ) show antioxidant and anticancer effects, suggesting that the pyrazolo-oxazine core itself may confer redox-modulating properties .
Structure-Activity Relationships (SAR): Side Chain Length: In indole-derived cannabinoids, side chains of 4–6 carbons optimize CB1 receptor binding . Substituent Effects: Dimethyl substitution on the oxazine ring () increases steric bulk, which may stabilize ring conformation but reduce metabolic clearance compared to the target compound’s unsubstituted oxazine .
Physicochemical Properties: The pyridazin-3-yloxy group in the target compound introduces polarity, likely improving aqueous solubility over morpholinoethyl groups in cannabinoids (e.g., logP reduction) . GDC-2394’s sulfonamide group enhances hydrogen-bonding capacity, critical for NLRP3 binding, whereas the target compound’s methanone linker may favor alternative target engagement .
Data Tables
Table 1: Physicochemical Comparison
| Property | Target Compound | GDC-2394 | Pyrazolo-pyrano-oxazinone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~365 | 512.5 | 351.34 |
| Estimated logP | 1.8–2.5 | 3.2 | 2.7 |
| Hydrogen Bond Donors | 1 | 3 | 1 |
| Hydrogen Bond Acceptors | 6 | 9 | 5 |
Table 2: Bioactivity Highlights
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the pyrazolo-oxazine and pyridazin-oxy-pyrrolidine moieties in this compound?
- The synthesis involves multi-step condensation and cyclization reactions. For example, pyrazolo-oxazine cores can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or methanol . The pyridazin-oxy-pyrrolidine moiety may require nucleophilic substitution between pyridazin-3-ol and a pyrrolidine derivative bearing a leaving group (e.g., chloride or tosylate) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Key considerations : Monitor reaction progress using TLC (e.g., CHCl₃:MeOH 95:5) and optimize solvent choice to balance reactivity and solubility. Purify intermediates via column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H NMR spectroscopy : Assign peaks for diagnostic protons (e.g., oxazine bridgehead protons at δ 4.5–5.5 ppm, pyridazine aromatic protons at δ 8.0–9.0 ppm) .
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95% by area under the curve) using a C18 column with acetonitrile/water gradients .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
Q. How can in silico tools predict the physicochemical and pharmacokinetic properties of this compound?
- Use SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and drug-likeness parameters (e.g., Lipinski’s Rule of Five). Compare results with reference drugs (e.g., celecoxib for COX-2 inhibition potential). For example:
| Property | Predicted Value | Celecoxib Reference |
|---|---|---|
| logP | 3.2 | 3.5 |
| TPSA (Ų) | 85 | 75 |
| Solubility (mg/mL) | 0.05 | 0.01 |
- Validate predictions experimentally via shake-flask solubility assays and PAMPA permeability .
Advanced Research Questions
Q. How can structural modifications to the pyridazin-3-yloxy group influence biological activity?
- Hypothesis : Electron-withdrawing substituents (e.g., Cl, NO₂) on pyridazine may enhance target binding (e.g., kinase inhibition) by increasing electrophilicity. Test via synthesizing analogs with substituents at the 4- or 5-position of pyridazine .
- Method : Use Suzuki-Miyaura coupling to introduce aryl groups or halogenation reactions. Assess bioactivity in enzyme inhibition assays (e.g., IC₅₀ values) and correlate with computational docking studies .
Q. What experimental approaches resolve discrepancies between in silico ADMET predictions and in vitro data?
- Case study : If SwissADME predicts high solubility but in vitro assays show poor dissolution:
- Re-evaluate solvent systems (e.g., DMSO vs. aqueous buffers).
- Perform pH-dependent solubility profiling (pH 1.2–7.4) to mimic physiological conditions .
- Use molecular dynamics simulations to assess aggregation propensity .
Q. How does the stereochemistry of the pyrrolidine ring affect target engagement?
- Synthesize enantiomers via chiral resolution (e.g., chiral HPLC or diastereomeric salt formation). Compare binding affinities using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, the (S)-enantiomer may exhibit 10-fold higher potency due to optimal hydrogen bonding with a kinase active site .
Q. What strategies mitigate instability of the oxazine ring under physiological conditions?
- Stability assay : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. If hydrolysis occurs:
- Introduce steric hindrance (e.g., methyl groups at C6/C7 of oxazine).
- Replace the oxazine oxygen with a bioisostere (e.g., sulfur or CH₂) .
Data Analysis and Interpretation
Q. How to design dose-response studies when initial SAR data show non-monotonic trends?
- Example : If mid-range concentrations (1–10 µM) show efficacy loss:
- Test narrower concentration ranges (e.g., 0.1–1 µM, 10–100 µM) to identify biphasic effects.
- Perform pathway-specific assays (e.g., Western blot for downstream targets) to rule off-target effects .
Q. What statistical methods are appropriate for analyzing heterogeneous bioactivity data across cell lines?
- Apply mixed-effects models to account for variability between cell lines. Use ANOVA with post-hoc Tukey tests for pairwise comparisons. Visualize data using heatmaps with hierarchical clustering .
Methodological Resources
- Synthesis protocols : Refer to multi-step protocols for analogous triazolo-thiadiazine derivatives .
- Computational tools : MOE or Schrödinger Suite for docking; Gaussian for DFT calculations .
- Biological assays : Standardize cell-based assays using positive controls (e.g., staurosporine for kinase inhibition) .
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